4-(Piperazin-1-yl)pyridin-2-ol is a chemical compound that belongs to the class of organic compounds known as pyridinylpiperazines. These compounds consist of a piperazine ring linked to a pyridine structure, specifically featuring a hydroxyl group at the second position of the pyridine ring. This compound is classified as a small molecule and has potential applications in various scientific and pharmaceutical fields.
The compound can be identified by its chemical formula and has a molecular weight of approximately 168.21 g/mol. It is categorized under organoheterocyclic compounds, specifically falling within the subclasses of diazinanes and piperazines. The classification indicates its structural characteristics and potential interactions with biological systems .
The synthesis of 4-(Piperazin-1-yl)pyridin-2-ol can be accomplished through several methods, typically involving the cyclization of piperazine derivatives with pyridine-based compounds. One common approach includes:
The specific reaction conditions, such as temperature and reaction time, can significantly influence the yield and purity of the synthesized compound. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and assess the quality of the product .
The molecular structure of 4-(Piperazin-1-yl)pyridin-2-ol features a piperazine ring connected to a pyridine ring with a hydroxyl group at position two on the pyridine. This configuration contributes to its biological activity and solubility properties.
Key structural data includes:
This structural arrangement is crucial for understanding its reactivity and interaction with biological targets .
4-(Piperazin-1-yl)pyridin-2-ol is involved in various chemical reactions, including:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific outcomes depend on reaction conditions such as temperature, solvent, and concentration.
The mechanism of action for 4-(Piperazin-1-yl)pyridin-2-ol primarily involves its interaction with specific biological targets, such as enzymes or receptors. It is known to inhibit certain enzymes, thereby modulating their activity, which can lead to various pharmacological effects.
The compound may interact with molecular targets through hydrogen bonding and hydrophobic interactions, influencing pathways related to cell signaling or metabolic processes .
Key physical properties include:
Chemical properties include:
Relevant data indicates that this compound exhibits good absorption characteristics in biological systems, suggesting potential bioavailability when used in pharmacological applications .
4-(Piperazin-1-yl)pyridin-2-ol has various applications in scientific research, particularly in pharmacology and medicinal chemistry:
The regioselective incorporation of piperazine at the C4 position of 2-hydroxypyridine is a fundamental synthetic challenge due to competing N1/N-oxide formation and C2/C6 nucleophilic substitution tendencies. The 2-hydroxypyridine system exhibits tautomeric equilibrium between pyridin-2(1H)-one and hydroxypyridine forms, influencing its reactivity. Nucleophilic aromatic substitution (SNAr) remains the predominant method for forming the C-N bond, leveraging the electron-withdrawing effect of the C2-oxygen equivalent to activate C4 for displacement. This is evidenced in the synthesis of Palbociclib and Ribociclib intermediates, where chloro- or nitropyridine precursors undergo displacement by protected piperazines under optimized conditions [1] [5].
Microwave-assisted synthesis significantly enhances regioselectivity and reaction kinetics. For example, coupling of 2-chloro-4-methoxypyridine with piperazine in N-methyl-2-pyrrolidinone (NMP) at 140–200°C under microwave irradiation yields 1-(4-methoxy-pyridin-2-yl)piperazine in 45 minutes, compared to >24 hours conventionally [8]. Computational studies indicate the C4 position exhibits a 12–15 kcal/mol lower energy barrier for SNAr versus C2/C6 due to charge distribution patterns in the transition state [5]. Protecting group strategies further refine selectivity: N-Boc-piperazine facilitates mono-substitution, suppressing bis-alkylation byproducts common with unprotected piperazine [9].
Table 1: Regioselective Synthesis Approaches
| Precursor | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Chloro-4-methoxypyridine | Piperazine, NMP, 140–200°C, MW, 45 min | 1-(4-Methoxy-pyridin-2-yl)piperazine | 65* | [8] |
| 2,4-Dichloropyrimidine | N-Boc-piperazine, DIPEA, 110°C, 4 h | 4-(N-Boc-piperazin-1-yl)-2-chloropyrimidine | 82 | [9] |
| 2-Nitro-5-bromopyridine | N-Methylpiperazine, K2CO3, KI, 80°C | 1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine | 78 | [1] |
*Yield after HPLC purification; MW: Microwave irradiation
Transition-metal catalysis enables efficient construction of C-N bonds in sterically congested piperazine-pyridine hybrids. Palladium-catalyzed Buchwald-Hartwig amination was initially employed in Ribociclib synthesis, utilizing Pd2(dba)3/XPhos catalysts to couple aryl halides with piperazines. However, challenges in catalyst removal (<5 ppm residual Pd specifications for pharmaceuticals) prompted development of metal-free alternatives [1] [5]. Lithium bis(trimethylsilyl)amide (LiHMDS) as a non-metallic promoter facilitates high-yield (88–92%) couplings in flow chemistry setups, reducing reaction times to 20 minutes at 100°C [5].
Copper-catalyzed Ullmann-Goldberg reactions remain relevant for electron-deficient pyridines. Using CuI/N,N-dimethylethylenediamine catalytic systems, 2-chloro-5-nitropyridine couples with N-Boc-piperazine at 110°C to afford intermediates for anti-tubercular agents in >85% yield [9]. Reductive amination methodologies provide access to C-substituted piperazines, as demonstrated in Trilaciclib synthesis where cyclohexanone condenses with glycine methyl ester/TMSCN to form diazaspiro[5.5]undecan-3-one scaffolds prior to pyrimidine coupling [1].
Table 2: Catalytic Systems for C-N Bond Formation
| Catalyst System | Base/Solvent | Temperature (°C) | Reaction Time | Yield Range (%) |
|---|---|---|---|---|
| Pd2(dba)3/XPhos | t-BuONa, Toluene | 100 | 12 h | 70–75 |
| LiHMDS | THF | 100 (flow) | 20 min | 88–92 |
| CuI/DMEDA | K2CO3, DMSO | 110 | 8 h | 85–90 |
| None (SNAr) | K2CO3, NMP | 140 | 24 h | 50–65 |
Solvent-free methodologies minimize waste and enhance atom economy in piperazine-pyridine conjugation. Mechanochemical grinding of 2-haloheterocycles with piperazine derivatives using potassium carbonate as base yields 75–80% product without solvents, as validated in Palbociclib intermediate synthesis [3]. Neat reactions at elevated temperatures (150–160°C) reduce reaction times by 60% compared to solution-phase methods, though careful temperature control is required to prevent decomposition of thermally sensitive substrates [5].
Water-mediated reactions provide sustainable alternatives for acid-sensitive intermediates. SNAr reactions employing microwave irradiation in aqueous media achieve 70–75% yields via in situ generation of piperazine hydrochlorides, eliminating organic solvents. Purification is simplified through pH-dependent crystallization: basifying the reaction mixture precipitates products with >99% purity, avoiding chromatography [3] [8]. Life-cycle assessment (LCA) studies confirm these methods reduce the E-factor (kg waste/kg product) from 120 (traditional routes) to <15 [5].
The 4-(piperazin-1-yl)pyridin-2-ol scaffold serves as a versatile platform for generating structurally diverse libraries through N-functionalization and core elaboration. N-Acylation with pyrazine-2-carbonyl chloride yields derivatives exhibiting potent anti-tubercular activity (IC50 = 1.35–2.18 μM against M. tuberculosis H37Ra) [9]. Structure-activity relationship (SAR) studies reveal that electron-withdrawing substituents on the benzamide moiety enhance potency 3–5 fold compared to electron-donating groups, attributed to improved target (DprE1 enzyme) binding [9].
Suzuki-Miyaura cross-coupling on brominated pyridine rings enables biaryl diversification. Introducing 4-cyanophenyl or 4-(methylsulfonyl)phenyl groups at C5 position modulates physicochemical properties (logP = 2.8–3.2), enhancing blood-brain barrier permeability for CNS-targeted agents [4]. Quaternary center formation via Mannich reactions generates spiropiperazines with nanomolar affinities for σ1 receptors, as demonstrated by crystallographic studies confirming salt bridge interactions with Glu172 [7].
Table 3: Bioactive Derivatives of 4-(Piperazin-1-yl)pyridin-2-ol
| Modification Type | Representative Compound | Biological Activity | Key Structural Feature |
|---|---|---|---|
| N-Acylation | Pyrazine-2-carbonyl derivative | Anti-tubercular (IC50 = 1.35 μM) | Pyrazine carboxamide at piperazine N4 |
| N-Alkylation | 4-(2-Hydroxypropyl)piperazine | CCR2b antagonist (Kd = 12 nM) | Hydroxyalkyl chain |
| C5-Arylation (Suzuki) | 5-(4-Cyanophenyl) derivative | σ1R ligand (Ki = 0.8 nM) | Para-cyanobiphenyl |
| Spiropiperazine formation | 3,6-Diazabicyclo[3.1.1]heptane | Analgesic (neuropathic pain model) | Rigid bicyclic core |
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2647-50-9
CAS No.: 22108-99-2
CAS No.: 20184-94-5